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difluorobenzoic acid

Cat. No.: B1445162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in
Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic

incorporation of fluorine atoms into organic scaffolds represents a cornerstone of molecular

design. The unique physicochemical properties imparted by fluorine—including its high

electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine

bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding

affinity. It is within this context that 4-(Dimethylamino)-3,5-difluorobenzoic acid emerges as a

compound of significant interest. Its structure, featuring a benzoic acid moiety flanked by two

fluorine atoms and activated by a dimethylamino group, presents a versatile platform for the

synthesis of novel pharmaceutical agents and functional materials. This guide provides a

comprehensive overview of its chemical identity, plausible synthetic routes, analytical

characterization, and potential applications, grounded in established chemical principles and

data from closely related analogues.

Part 1: Core Identification and Chemical Properties
A precise understanding of a compound's identity and fundamental properties is paramount for

its effective application in research and development. This section consolidates the key
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identifiers and physicochemical characteristics of 4-(Dimethylamino)-3,5-difluorobenzoic
acid.

Chemical Identifiers
Clear and unambiguous identification is critical for regulatory compliance, procurement, and

scientific communication. The primary identifiers for 4-(Dimethylamino)-3,5-difluorobenzoic
acid are summarized below.

Identifier Value Source

CAS Number 244134-21-2 Chemical Abstracts Service

Molecular Formula C₉H₉F₂NO₂ N/A

Synonyms
Benzoic acid, 4-

(dimethylamino)-3,5-difluoro-
N/A

Physicochemical Properties
While experimentally determined data for this specific molecule is not extensively available in

peer-reviewed literature, predictive models and data from analogous compounds provide

valuable insights into its expected properties.

Property Predicted/Reported Value Notes

Molecular Weight 201.17 g/mol N/A

Boiling Point 289.6 ± 40.0 °C Predicted value.

Density 1.355 ± 0.06 g/cm³ Predicted value.

pKa 4.23 ± 0.10 Predicted value.

Appearance
Expected to be a solid at room

temperature.

Based on related benzoic acid

derivatives.

Part 2: Synthesis and Purification
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A robust and reproducible synthetic protocol is essential for the reliable supply of high-purity

material for research and development. While a specific, peer-reviewed synthesis for 4-
(Dimethylamino)-3,5-difluorobenzoic acid is not readily available, a plausible synthetic

pathway can be conceptualized based on established organic chemistry transformations and

syntheses of structurally similar compounds.

Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound would likely involve the methylation

of a 4-amino-3,5-difluorobenzoic acid precursor. This precursor is accessible through multi-step

synthesis starting from commercially available materials.

4-Bromo-2,6-difluoroaniline 4-Amino-3,5-difluorobenzonitrileCuCN, DMF, Reflux 4-Amino-3,5-difluorobenzoic acidNaOH, H₂O, Reflux then HCl 4-(Dimethylamino)-3,5-difluorobenzoic acidReductive Amination (e.g., HCHO, HCOOH)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-(Dimethylamino)-3,5-difluorobenzoic acid.

Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection and would require experimental validation

and optimization.

Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile from 4-Bromo-2,6-difluoroaniline

Rationale: The Rosenmund-von Braun reaction is a classic and effective method for the

introduction of a nitrile group onto an aryl halide.

Procedure: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,

suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide (3 equivalents) in

dimethylformamide (DMF). Heat the mixture to reflux and maintain for 24 hours. After cooling

to room temperature, quench the reaction by pouring into an aqueous solution of ammonium

hydroxide. The resulting precipitate can be filtered and purified.

Step 2: Hydrolysis to 4-Amino-3,5-difluorobenzoic acid[1]
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Rationale: Basic hydrolysis of the nitrile provides the corresponding carboxylic acid.

Procedure: Treat 4-amino-3,5-difluorobenzonitrile with an aqueous solution of sodium

hydroxide (e.g., 1 M) and heat to reflux for 24 hours[1]. After cooling, acidify the reaction

mixture with concentrated hydrochloric acid to precipitate the product as its hydrochloride

salt. The free base can be obtained by neutralization and extraction.

Step 3: Reductive Amination to 4-(Dimethylamino)-3,5-difluorobenzoic acid

Rationale: The Eschweiler-Clarke reaction is a well-established method for the N,N-

dimethylation of primary amines using formaldehyde and formic acid.

Procedure: To a solution of 4-amino-3,5-difluorobenzoic acid in formic acid, add an aqueous

solution of formaldehyde. Gently heat the mixture, which will result in the evolution of carbon

dioxide. Upon completion of the reaction, cool the mixture and adjust the pH to precipitate

the product.

Purification and Validation
Purification: The final product would likely be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield a crystalline solid.

Validation: The purity of the synthesized compound should be assessed by High-

Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic

methods as detailed in the following section.

Part 3: Analytical Characterization
Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and

structural integrity of a chemical compound. This section outlines the expected spectroscopic

signature of 4-(Dimethylamino)-3,5-difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent

aromatic protons, a singlet for the six protons of the dimethylamino group, and a broad

singlet for the carboxylic acid proton. The chemical shift of the aromatic protons will be
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influenced by the electron-donating dimethylamino group and the electron-withdrawing

fluorine and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for the

quaternary carbons (including the carboxyl carbon and the carbons attached to the fluorine

and amino groups) and the aromatic CH carbons. Carbon-fluorine coupling will result in

splitting of the signals for the fluorinated carbons.

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the

symmetric nature of the two fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected

vibrational frequencies include:

A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

A strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).

C-N stretching vibrations for the dimethylamino group.

C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass

spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental

composition (C₉H₉F₂NO₂). The fragmentation pattern would likely show the loss of the

carboxylic acid group and other characteristic fragments.
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Caption: Standard analytical workflow for the characterization of a synthesized compound.

Part 4: Applications and Future Directions
The structural motifs present in 4-(Dimethylamino)-3,5-difluorobenzoic acid suggest its

potential utility in several areas of research, particularly in medicinal chemistry.

Role in Drug Discovery
Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals. The

presence of fluorine can enhance metabolic stability and binding affinity. The dimethylamino

group can serve as a key pharmacophoric feature or as a synthetic handle for further

elaboration. This compound could be a precursor for the synthesis of:

Enzyme Inhibitors: The benzoic acid moiety can mimic natural substrates and interact with

active sites of enzymes.

Receptor Ligands: The aromatic scaffold can be functionalized to target specific G-protein

coupled receptors (GPCRs) or other receptor families.

Bioactive Scaffolds: The overall structure can serve as a starting point for the development of

libraries of compounds for high-throughput screening.

Materials Science Applications
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The electronic properties of this molecule, influenced by the interplay of the electron-donating

and electron-withdrawing groups, could make it a candidate for incorporation into:

Organic Dyes and Pigments: The chromophoric system may impart interesting photophysical

properties.

Functional Polymers: It could be polymerized or incorporated into polymers to create

materials with specific electronic or physical properties.

Part 5: Safety and Handling
While a specific safety data sheet (SDS) for 4-(Dimethylamino)-3,5-difluorobenzoic acid is

not widely available, general precautions for handling aromatic carboxylic acids and fluorinated

compounds should be strictly followed.

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of

dust and contact with skin and eyes.

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab

coat.

Toxicology: The toxicological properties have not been thoroughly investigated. Treat as a

potentially hazardous substance.

Conclusion
4-(Dimethylamino)-3,5-difluorobenzoic acid represents a chemical entity with considerable

potential, primarily as a building block in the synthesis of more complex molecules for

pharmaceutical and materials science applications. While detailed experimental data for this

specific compound remains to be published, this guide provides a robust framework for its

identification, a plausible and scientifically grounded synthetic approach, and an outline of its

expected analytical characteristics and potential applications. As research in the field of

fluorinated organic compounds continues to expand, it is anticipated that the utility of such

strategically functionalized molecules will become increasingly apparent, paving the way for

new discoveries and innovations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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